bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate
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Overview
Description
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H22O8. It is a diester derived from phthalic acid and diethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with diethylene glycol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide. The esterification reaction proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction mixture is neutralized, washed, and decolorized before undergoing pressure filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible PVC products, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release diethylene glycol and phthalic acid, which can further participate in biochemical pathways. The compound’s plasticizing effect is due to its ability to reduce intermolecular forces between polymer chains, increasing their flexibility .
Comparison with Similar Compounds
- Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
- Bis(2-ethylhexyl) phthalate
- Diisobutyl phthalate
Comparison:
- Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate vsBis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate : Both compounds are diesters, but they differ in the position of the ester groups on the benzene ring, affecting their chemical reactivity and applications .
- This compound vsBis(2-ethylhexyl) phthalate : The former has diethylene glycol ester groups, while the latter has 2-ethylhexyl ester groups, leading to differences in their plasticizing efficiency and compatibility with various polymers .
- This compound vsDiisobutyl phthalate : Diisobutyl phthalate has isobutyl ester groups, making it less effective as a plasticizer compared to this compound .
Properties
CAS No. |
31937-98-1 |
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Molecular Formula |
C16H22O8 |
Molecular Weight |
342.34 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-3-1-2-4-14(13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2 |
InChI Key |
PTXGRJIHNZJMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)C(=O)OCCOCCO |
Origin of Product |
United States |
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